4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride

Catalog No.
S14007912
CAS No.
M.F
C8H16ClNO
M. Wt
177.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydro...

Product Name

4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride

IUPAC Name

4-propan-2-yloxy-2-azabicyclo[2.1.1]hexane;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H15NO.ClH/c1-6(2)10-8-3-7(4-8)9-5-8;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

CERVIFBLPSFWRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC12CC(C1)NC2.Cl

4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound characterized by its unique structural properties, belonging to the bicyclo[2.1.1]hexane family. This compound features a strained ring system that imparts distinct physicochemical characteristics, making it valuable in various scientific and industrial applications. The molecular formula of this compound is C₈H₁₆ClNO, and it has a CAS number of 2408962-35-4.

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles: Various nucleophiles for substitution reactions.

The specific conditions for these reactions often require controlled temperatures and specific solvents to achieve desired outcomes.

Major Products Formed

The products formed from these reactions depend on the reagents and conditions used. For instance:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction may produce alcohols or amines.

4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride exhibits notable biological activity, particularly in pharmacological research. It is recognized as a synthetic derivative of methylphenidate, commonly known as Ritalin, which is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound interacts with specific molecular targets, influencing various biological pathways and potentially modulating enzyme activities due to its unique bicyclic structure .

The synthesis of 4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a [2 + 2] cycloaddition reaction, utilizing photochemistry to create new building blocks that can be further derivatized through various transformations. A common synthetic route includes:

  • Reacting 2-azabicyclo[2.1.1]hexane with propan-2-ol.
  • Adding hydrochloric acid dropwise while stirring.
  • Heating the reaction mixture under reflux for several hours.
  • Purifying the resulting product through recrystallization from an appropriate solvent.

This compound has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex molecules and as a bioisostere for ortho-substituted benzene rings.
  • Biology: Utilized in studying biological systems and probing molecular interactions.
  • Industry: Employed in developing new materials and as a precursor for various industrial chemicals.

Studies on the interactions of 4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride reveal its potential to modulate biological functions by fitting into unique binding sites on proteins and enzymes due to its strained bicyclic structure. This interaction can lead to various biological effects depending on the specific target involved, making it a significant compound for further pharmacological investigation.

Several compounds share structural similarities with 4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride, but each exhibits unique properties and applications:

Compound NameMolecular FormulaKey Characteristics
2-Azabicyclo[2.1.1]hexaneC₅H₁₀ClNParent structure; lacks propan-2-yloxy group
4-Propyl-2-azabicyclo[2.1.1]hexaneC₈H₁₅NSimilar bicyclic structure; different substituent
MethylphenidateC₁₄H₁₉NO₂Well-known stimulant; different scaffold

Uniqueness

The uniqueness of 4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride lies in its specific bicyclic structure combined with the propan-2-yloxy substituent, which enhances its biological activity compared to similar compounds, particularly in pharmacological contexts related to attention disorders .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.0920418 g/mol

Monoisotopic Mass

177.0920418 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types